CID 87060590
Description
Historical Context and Development
Cefonicid sodium emerged from efforts to expand the efficacy of beta-lactam antibiotics against gram-negative pathogens while retaining activity against gram-positive bacteria. Patented in 1978 by Glaxo Wellcome (now GlaxoSmithKline), it was developed as part of a broader initiative to optimize cephalosporin derivatives for enhanced stability and pharmacokinetics. Early clinical trials in the 1980s demonstrated its utility in treating urinary tract, respiratory, and soft tissue infections, positioning it as a viable alternative to first-generation cephalosporins like cefazolin.
A key milestone in its development was the discovery of its prolonged half-life (~4.5 hours), enabling once-daily dosing—a significant advantage over shorter-acting predecessors. Industrial synthesis challenges, particularly in achieving high purity during freeze-drying processes, spurred innovations in crystallization techniques, such as the use of N′,N″-dibenzylethylene diacetate to facilitate deformylation and salt formation.
Classification and Structural Relationships in Cephalosporin Chemistry
Classification
Cefonicid sodium belongs to the second-generation cephalosporins, characterized by:
- Enhanced gram-negative coverage : Compared to first-generation agents, it exhibits improved activity against Enterobacter, Klebsiella, and Haemophilus influenzae.
- Moderate gram-positive activity : Retains efficacy against Streptococcus pneumoniae and Staphylococcus aureus but is less potent than cefazolin against methicillin-sensitive Staphylococcus strains.
Table 1: Key Structural Features of Cefonicid Sodium
| Feature | Description |
|---|---|
| Core structure | Cephem skeleton with a beta-lactam ring |
| 7-position substituent | (R)-2-hydroxy-2-phenylacetamido group |
| 3-position substituent | [1-(Sulfomethyl)-1H-tetrazol-5-yl]sulfanyl methyl group |
| Molecular formula | C₁₈H₁₆N₆Na₂O₈S₃ |
| Molecular weight | 586.52 g/mol |
| Key functional groups | Beta-lactam, tetrazole thioether, mandelic acid derivative |
The mandelic acid moiety at the 7-position enhances stability against beta-lactamases, while the tetrazole thioether at the 3-position contributes to pharmacokinetic properties. Its structural similarity to cefamandole—a related second-generation cephalosporin—lies in the shared hydroxy-phenylacetamido side chain, though cefonicid’s sulfomethyltetrazole group confers distinct solubility and binding characteristics.
Academic and Industrial Significance
Academic Research
Cefonicid sodium has been a subject of synthetic chemistry studies aimed at streamlining production. Traditional methods involved multi-step reactions requiring acyl chloride intermediates, but recent advances employ enzymatic processes and benzathine diacetate-mediated crystallization to reduce waste and improve yields. For example, a 2022 study demonstrated a 99% conversion rate using N′,N″-dibenzylethylene diacetate, which simultaneously deblocks the formyl group and induces crystallization.
Table 2: Comparative Synthesis Methods
Industrial Applications
Cefonicid sodium’s industrial value lies in its cost-effectiveness and scalability. The adoption of benzathine salt formulations simplifies purification, eliminating the need for ultrafiltration and reverse osmosis. Furthermore, its stability in both oral and injectable forms makes it suitable for diverse pharmaceutical applications. Patent analyses reveal ongoing efforts to optimize fermentation and chemical synthesis routes, reflecting its commercial viability.
In clinical settings, its once-daily dosing regimen reduces administration costs compared to frequent-dose antibiotics like cefoxitin, aligning with healthcare cost-containment strategies. However, its limited activity against Pseudomonas and Bacteroides species has curtailed its use in polymicrobial infections, driving research into hybrid analogs.
Properties
CAS No. |
61270-78-8 |
|---|---|
Molecular Formula |
C18H18N6NaO8S3 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/t11-,13-,16-;/m1./s1 |
InChI Key |
QAMMNPDIHIXGBF-CFOLLTDRSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
61270-78-8 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
61270-58-4 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cefonicid Cefonicid Disodium Salt Cefonicid Monosodium Cefonicid Monosodium Salt Cefonicid, Sodium Monocid SK and F 75073 SK and F-75073 SK and F75073 SKF 75073 2 SKF-75073-2 SKF750732 Sodium Cefonicid |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis Approaches
Condensation and Decarboxylation
Early methods, as disclosed in U.S. Patent US4159393, involved condensation of 7-D-amygdalic acid amide cephalosporanic acid methyl ester with sulfomethyl tetrazole (SMT-DS), followed by decarboxylation and salification. This route required harsh acidic conditions (pH 1–3) and prolonged reaction times (10–20 hours), leading to product degradation and equipment corrosion. Typical yields ranged from 65% to 75%, with purity often below 95% due to residual by-products like desacetyl cefonicid.
Boron Trifluoride Catalysis
U.S. Patent US5625058 introduced BF₃·Et₂O as a catalyst for condensing 7-aminocephalosporanic acid (7-ACA) with SMT-DS to form 7-ACA-3-SMT. Subsequent formylation and deacylation steps utilized hydrochloric acid, but the low pH (1.5–2.5) and extended reaction durations (18–24 hours) remained problematic. Chinese Patent CN101085781 attempted to replace BF₃ with methanesulfonic acid, yet yields plateaued at 80% with purity challenges.
Improved Synthetic Methods
pH-Neutral Deacylation
The breakthrough in CN102286000A addressed acidity-related issues by employing sodium carbonate or potassium carbonate to maintain near-neutral pH (6.0–9.0) during deacylation. This method reduced reaction times to 0.5–2.0 hours and increased yields to 85–90%. For example, dissolving 7-ACA-3-SMT in tetrahydrofuran (THF) and treating with 15% sodium carbonate at pH 7.5 for 60 minutes yielded cefonicid with 98.7% purity after crystallization.
Enzymatic Deformylation
Recent advances leverage enzymatic hydrolysis to remove formyl protecting groups. As demonstrated in PMC9404797, formyl esterase catalyzes deformylation at pH 6.8–7.2, circumventing the need for strong acids. Coupled with benzathine diacetate, this approach achieves simultaneous deprotection and crystallization, reducing steps and improving yield (92%).
Table 1: Comparative Analysis of Deacylation Methods
| Method | pH | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Traditional HCl | 1.5 | 20 | 65–75 | 85–90 |
| Sodium Carbonate | 7.5 | 1.0 | 85–90 | 98–99 |
| Enzymatic (Esterase) | 6.8 | 0.5 | 90–92 | 99.5 |
Crystallization and Purification Techniques
Solvent Systems for Precipitation
Post-synthesis, cefonicid is precipitated using acetone-ethanol mixtures (1:1 v/v) or acetonitrile-isopropanol systems. CN102212073A details a monohydrate preparation where adding 50 mL acetone and 150 mL ethanol to a sodium isooctanoate solution yields crystals with 98.5–99.0% purity. Recrystallization from ethanol-acetone (2:1) further enhances purity to 99.3%.
Role of Activated Carbon
Activated carbon (0.1–1.4% w/w) is critical for decolorization. In Example 1 of CN102212073A, 0.1 g activated carbon removed chromatic impurities, resulting in off-white crystals with a melting point of 165°C (decomposition).
Table 2: Crystallization Solvents and Outcomes
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Acetone-Ethanol (1:1) | 98.7 | Monohydrate |
| Acetonitrile-Ethanol | 98.0 | Anhydrous |
| THF-Dichloromethane | 97.5 | Amorphous |
Novel Salt Formation Approaches
Benzathine Salt Synthesis
PMC9404797 introduces cefonicid benzathine salt, formed by reacting cefonicid acid with N,N′-dibenzylethylenediamine diacetate. This method eliminates ultrafiltration and achieves 95% yield by precipitating the lipophilic salt directly from aqueous media. The benzathine form enhances stability, with no degradation observed after 12 months at 25°C.
Industrial Scale Production Considerations
Quality Control and Analytical Methods
HPLC Assay
USP32 guidelines specify a mobile phase of water-methanol-0.2 M monobasic ammonium phosphate (33:5:2) for reverse-phase HPLC. System suitability requires resolution ≥2.0 between cefonicid and desacetyl derivatives, with assay precision (RSD) ≤1.5%.
Chemical Reactions Analysis
Types of Reactions: Cefonicid sodium undergoes various chemical reactions, including nucleophilic substitution, where the acetoxy group is replaced by a tetrazole thiole .
Common Reagents and Conditions: The synthesis involves reagents such as boron trifluoride and conditions that maintain room temperature throughout the process .
Major Products: The major product formed from these reactions is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt .
Scientific Research Applications
Clinical Applications
Cefonicid sodium is primarily used in the treatment of serious bacterial infections. Its broad-spectrum activity makes it effective against a variety of pathogens, including:
- Gram-Negative Bacteria : Effective against Escherichia coli, Klebsiella, Enterobacter, and Citrobacter species.
- Gram-Positive Bacteria : While it is less effective against certain Gram-positive organisms compared to first-generation cephalosporins, it still shows activity against some strains of Staphylococcus aureus and Haemophilus influenzae .
Indications
Cefonicid sodium is indicated for:
- Respiratory tract infections
- Urinary tract infections
- Skin and soft tissue infections
- Bone and joint infections
- Intra-abdominal infections
- Meningitis and septicemia
Dosage and Administration
The typical dosage for adults is 1 g administered intravenously or intramuscularly once every 24 hours. In surgical prophylaxis, a single dose before surgery can significantly reduce postoperative infection rates .
Microbiological Applications
Cefonicid sodium's efficacy in microbiology extends beyond clinical use; it has been employed in various studies to understand its interactions with bacterial cells and proteins.
Antimicrobial Spectrum
Cefonicid sodium demonstrates a broad antimicrobial spectrum, as summarized in the following table:
| Bacterial Group | Specific Pathogens | Efficacy |
|---|---|---|
| Gram-Negative | E. coli, Klebsiella, Enterobacter, Citrobacter | High |
| Gram-Positive | Staphylococcus aureus (some strains) | Moderate |
| Resistant Organisms | Pseudomonas aeruginosa, Serratia marcescens | Resistant |
Biochemical Interactions
Recent studies have explored the interaction of cefonicid sodium with proteins, particularly bovine serum albumin and transferrin. These investigations utilize multi-spectroscopic methods to analyze binding mechanisms.
Binding Mechanisms
The binding of cefonicid sodium to these proteins involves:
- Static Quenching : The formation of new complexes leads to a decrease in fluorescence intensity.
- Electrostatic Interactions : The primary binding occurs through electrostatic forces, with significant changes observed in the hydrophobic environment around amino acid residues .
Efficacy in Surgical Prophylaxis
A study involving patients undergoing various surgical procedures demonstrated that a single preoperative dose of cefonicid sodium effectively reduced the incidence of postoperative infections comparable to cefoxitin . This suggests its potential as a cost-effective alternative for surgical prophylaxis.
Pharmacokinetics
In another case study focusing on cataract surgery patients, cefonicid sodium was administered intravenously prior to surgery. The results indicated high serum levels but variable concentrations in aqueous humor, highlighting the need for further investigation into its pharmacokinetics .
Mechanism of Action
Cefonicid sodium, like penicillins, is a beta-lactam antibiotic. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Table 1: In Vitro Activity of Cefonicid vs. Other Cephalosporins
Key Observations :
- Gram-positive activity : Cefonicid is less potent than first-generation cephalosporins (e.g., cefazolin) and cefamandole against S. aureus .
- Gram-negative activity : Superior to first-generation cephalosporins and comparable to cefamandole against Enterobacteriaceae (E. coli, Klebsiella) .
- Anaerobes : Unlike cefoxitin, cefonicid lacks activity against B. fragilis .
Pharmacokinetics and Dosing
Table 2: Pharmacokinetic Comparison
Key Observations :
- Extended half-life : Cefonicid’s longer half-life supports single daily dosing, unlike cefazolin or cefamandole .
- Renal excretion : Lower renal clearance than cefamandole due to high protein binding and tubular reabsorption .
- Tissue penetration : Achieves high concentrations in lung tissue and bronchial mucosa, comparable to cefamandole .
Clinical Efficacy
Key Observations :
- Surgical prophylaxis : Single-dose cefonicid matches multi-dose cefoxitin in hysterectomy and colorectal surgery .
- Limitations : Avoid use in serious S. aureus infections due to inferior efficacy .
Cost-Effectiveness and Practical Considerations
Cefonicid’s single-dose regimen reduces administration costs compared to multi-dose regimens of cefazolin or cefamandole . However, its narrower spectrum limits use in settings requiring anaerobic or Pseudomonas coverage. Stability in common IV solutions (e.g., 0.9% NaCl) for 6 hours facilitates outpatient use .
Q & A
Q. What is the mechanism of action of cefonicid sodium, and how can this be experimentally validated?
Cefonicid sodium is a second-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly those involved in peptidoglycan cross-linking. To validate this, researchers can:
Q. How are solubility and stability parameters of cefonicid sodium determined for in vitro studies?
Solubility is assessed in standardized solvents (e.g., water, methanol, 0.9% NaCl) using gravimetric or spectrophotometric methods. Stability studies involve:
Q. What standardized methods are used to assess cefonicid sodium’s antimicrobial efficacy?
The Kirby-Bauer disk diffusion method is commonly employed, with zone-of-inhibition measurements compared to Clinical and Laboratory Standards Institute (CLSI) breakpoints .
- Use Mueller-Hinton agar for consistent results .
- Validate results with broth microdilution MIC assays to ensure accuracy against resistant strains .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cefonicid sodium’s reported purity across pharmacopeial monographs?
Discrepancies often arise from variations in HPLC mobile phases or column specifications . To address this:
- Cross-reference USP-NF monographs (e.g., USP 43–NF 38) for validated chromatographic conditions (e.g., C18 columns, phosphate buffer-acetonitrile gradients) .
- Perform spiking experiments with certified reference standards to confirm peak identity .
- Use mass spectrometry to detect impurities undetected by UV-based HPLC .
Q. What experimental strategies are recommended for studying cefonicid sodium’s synergy or antagonism with other β-lactams?
- Checkerboard assays quantify synergy via fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
- Time-kill curve analyses monitor bactericidal effects over 24 hours .
- Molecular docking simulations predict interactions between cefonicid and PBPs in the presence of other β-lactams .
Q. How can in vivo pharmacokinetic-pharmacodynamic (PK/PD) models be optimized for cefonicid sodium?
- Use murine thigh infection models to correlate free drug AUC/MIC ratios with efficacy .
- Adjust dosing regimens based on protein binding (cefonicid is ~98% protein-bound) using ultrafiltration or equilibrium dialysis .
- Incorporate Monte Carlo simulations to predict clinical success rates against pathogens with elevated MICs .
Q. What methodologies are used to investigate cefonicid sodium’s role in inducing β-lactamase-mediated resistance?
- Isoelectric focusing (IEF) identifies β-lactamase isoforms produced in response to sub-MIC cefonicid exposure .
- Quantitative PCR measures upregulation of resistance genes (e.g., ampC, blaTEM) .
- Crystal violet assays assess biofilm formation under cefonicid pressure, linking resistance to biofilm-associated tolerance .
Methodological Notes
- Quality Control : Always include bacterial endotoxin testing (limit: <0.35 EU/mg) using Limulus amebocyte lysate (LAL) assays for injectable formulations .
- Data Interpretation : Address batch-to-batch variability by reporting confidence intervals for MICs and purity assays .
- Ethical Replication : Follow ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and robustness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
